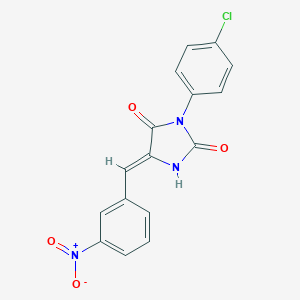
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
Übersicht
Beschreibung
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a thiophene ring, with a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride typically involves the reaction of 5-(2-pyridinyl)-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The acyl chloride group in 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols and Amines: Resulting from reduction reactions.
Oxidized Thiophene Derivatives: Produced from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites such as amines, alcohols, and thiols.
Pathways: The acylation reactions can modify the activity of enzymes, receptors, or other biological molecules, potentially leading to changes in biological function.
Vergleich Mit ähnlichen Verbindungen
5-(2-Pyridinyl)-2-thiophenecarboxylic acid: The precursor to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride.
2-Thiophenecarbonyl chloride: A simpler acyl chloride with similar reactivity but lacking the pyridine ring.
5-(2-Pyridinyl)-2-thiophenemethanol: A reduced form of the compound with an alcohol functional group instead of the acyl chloride.
Uniqueness: this compound is unique due to the presence of both a pyridine and a thiophene ring, along with the reactive acyl chloride group. This combination of structural features makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWHORNTKSFUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379883 | |
| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119082-98-3 | |
| Record name | 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119082-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
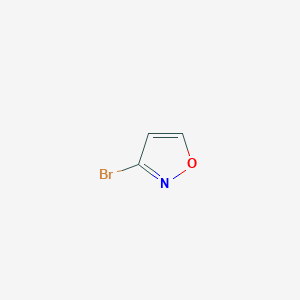
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

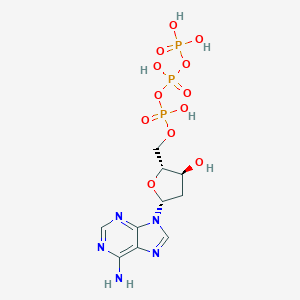

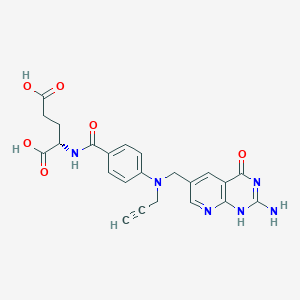
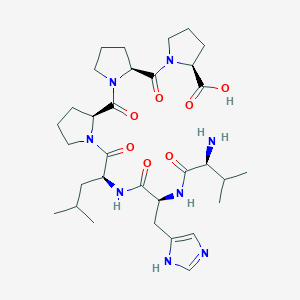
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)




